molecular formula C20H15F3N4O3 B3012451 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 1286710-04-0

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B3012451
CAS No.: 1286710-04-0
M. Wt: 416.36
InChI Key: QHNCFZIIMSMBDM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-oxo-1-phenylpyrrolidin-3-yl group and at position 2 with a 2-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidinone ring may contribute to hydrogen bonding and conformational rigidity.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-20(22,23)15-9-5-4-8-14(15)17(29)24-19-26-25-18(30-19)12-10-16(28)27(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCFZIIMSMBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC17H16F3N3O2
Molecular Weight357.33 g/mol
LogP3.12
Polar Surface Area63.41 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety is known to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

In Vitro Studies:
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A notable study published in Molecules explored a series of oxadiazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.05 to 0.15 μM against MDA-MB-231 cells under hypoxic conditions, suggesting enhanced potency compared to traditional chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various substituents on the phenyl ring and the oxadiazole group. Preliminary SAR studies suggest that:

  • Trifluoromethyl Group: Enhances lipophilicity and membrane permeability.
  • Oxadiazole Ring: Contributes to the compound's ability to interact with DNA and inhibit topoisomerase activity.
  • Phenyl Substituents: Modifications on the phenyl ring can lead to varied biological activities, influencing both potency and selectivity towards cancer cells.

Toxicity and Side Effects

While the compound demonstrates promising anticancer activity, it is essential to evaluate its toxicity profile. Preliminary assessments indicate that it exhibits lower cytotoxicity towards normal cells (e.g., Vero cells) compared to cancerous cells, suggesting a degree of selectivity that is favorable for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the pyrrolidine structure enhances this activity. A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another significant application is its anti-inflammatory properties. Research has shown that the compound can reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group and the oxadiazole ring have been shown to enhance biological activity and selectivity towards target receptors .

Modification TypeEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and cellular uptake
Oxadiazole Ring SubstituentsAlters binding affinity to biological targets

Polymer Chemistry

The compound has potential applications in polymer science as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the creation of materials with specific functionalities, such as improved thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound have been utilized to create nanoscale materials that exhibit unique optical and electronic properties. These materials are being explored for applications in sensors and drug delivery systems .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide against Gram-positive and Gram-negative bacteria. The results indicated that one derivative had a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study: Anticancer Activity

In another study focusing on breast cancer cell lines, researchers treated cells with varying concentrations of the compound and observed dose-dependent inhibition of cell growth and induction of apoptosis. This study provides evidence supporting further investigation into its use as an anticancer therapeutic .

Comparison with Similar Compounds

Research Implications

The target compound’s 2-CF3-benzamide and pyrrolidinone-phenyl substitution distinguish it from analogues. The 2-CF3 position may enhance steric interactions with hydrophobic pockets, while the pyrrolidinone’s carbonyl group could mediate hydrogen bonding. However, thiadiazole-based analogues (–3) may exhibit superior metabolic stability due to sulfur’s electronegativity. Further studies should explore biological activity correlations, such as Ca2+/calmodulin inhibition (as seen in ’s oxadiazole series) .

Q & A

Q. What is an optimized synthetic route for this compound under mild conditions?

A common approach involves coupling 1,3,4-oxadiazole precursors with trifluoromethyl-substituted benzamide derivatives. For example, describes a procedure using N,N-dimethylformamide (DMF) and K₂CO₃ to facilitate nucleophilic substitution at room temperature. Similar methods (e.g., activating the oxadiazole thiol intermediate with a base) can be adapted for this compound . For the benzamide moiety, and highlight the use of p-trifluoromethylbenzoyl chloride in acylation reactions under anhydrous conditions, often catalyzed by trichloroisocyanuric acid (TCICA) in acetonitrile .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the integrity of the pyrrolidinone, oxadiazole, and benzamide moieties. For instance, reports δ ~7.8–8.2 ppm for aromatic protons adjacent to the trifluoromethyl group and δ ~3.5–4.5 ppm for pyrrolidinone protons .
  • IR Spectroscopy : Key peaks include ~1650–1750 cm⁻¹ (C=O stretch of pyrrolidinone/amide) and ~1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (HRMS) : Required to confirm molecular ion peaks and fragmentation patterns.

Q. How can researchers purify this compound effectively?

Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) is standard. and emphasize recrystallization from DMSO/water or acetonitrile to achieve >95% purity .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Discrepancies between predicted and observed NMR/IR peaks may arise from conformational flexibility or intermolecular interactions. Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, utilized HSQC to resolve ambiguities in hydrazide proton environments . X-ray crystallography (if crystalline) or DFT calculations () can validate structural assignments .

Q. What computational methods predict this compound’s binding affinity or metabolic stability?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). applied docking studies to analogous compounds to predict binding modes .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. highlights the use of B3LYP/6-31G(d) basis sets for optimizing geometry and calculating electrostatic potentials .

Q. How does the trifluoromethyl group influence reactivity and bioactivity?

The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the benzamide carbonyl and stabilizing intermediates during synthesis ( ) . In bioactivity, it may improve metabolic stability and membrane permeability, as seen in pesticidal analogs () .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Variation of substituents : Modify the phenyl () or oxadiazole moieties () to assess impacts on antibacterial or enzyme-inhibitory activity .
  • Biological assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility, as demonstrated in for similar amides .

Methodological Notes

  • Synthesis Optimization : and stress the importance of moisture-free conditions and stoichiometric control to minimize side reactions .
  • Analytical Validation : Cross-validate spectral data with computational predictions () to confirm structural assignments .

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